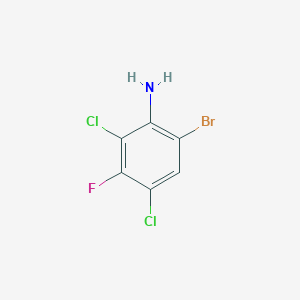

6-Bromo-2,4-dichloro-3-fluoroaniline

Description

6-Bromo-2,4-dichloro-3-fluoroaniline is a halogenated aniline derivative with the molecular formula C₆H₃BrCl₂FN and a molecular weight of 268.41 g/mol. This compound features bromine, chlorine, and fluorine substituents at positions 6, 2/4, and 3, respectively, on the benzene ring. It serves as a critical intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals . Its reactivity is influenced by the electron-withdrawing effects of halogens, which direct further electrophilic substitutions or facilitate coupling reactions.

Properties

IUPAC Name |

6-bromo-2,4-dichloro-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2FN/c7-2-1-3(8)5(10)4(9)6(2)11/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJSXDVLJRTVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2,4-Dichloro-3-fluoroaniline

This method involves direct bromination of 2,4-dichloro-3-fluoroaniline (CAS: 210230-61-0) using brominating agents. Key steps and conditions include:

- Dissolve 2,4-dichloro-3-fluoroaniline in acetic acid or acetonitrile.

- Add bromine or NBS gradually under stirring.

- Maintain temperature at 20–60°C for 4–8 hours.

- Quench with NaHSO₃, extract with ethyl acetate, and purify via recrystallization.

- High regioselectivity for the 6-position due to electron-withdrawing substituents (Cl, F) directing bromination.

- Scalable for industrial production with minimal byproducts.

Multi-Step Synthesis from 2-Fluoro-3-chloronitrobenzene

An alternative route involves nitration, bromination, and reduction (Patent CN112010732A):

Step 1: Bromination of 2-Fluoro-3-chloronitrobenzene

- React with bromine in the presence of FeCl₃ (molar ratio 1:1.5–2) at 40–60°C for 6–10 hours.

- Yield: 89–93% of 2-fluoro-3-chloro-5-bromonitrobenzene.

Step 2: Catalytic Hydrogenation

- Reduce the nitro group using H₂/Pd-C in ethanol at 50–70°C.

- Yield: 90–95% of 2-fluoro-3-chloro-5-bromoaniline.

Step 3: Diazotization and Chlorination

- Treat with NaNO₂/HCl at 0–5°C to form diazonium salt.

- React with CuCl/HCl to replace the amino group with chlorine.

- Yield: 80–85% of 3,5-dichloro-4-fluorobromobenzene.

Comparative Analysis of Methods

| Parameter | Bromination Route | Multi-Step Synthesis |

|---|---|---|

| Starting Material Cost | Moderate (commercially available) | Low (simple nitroarene) |

| Steps | 1 | 3 |

| Total Yield | 85–92% | 65–75% |

| Scalability | Industrial-friendly | Requires specialized equipment |

| Byproducts | Minimal | Requires anti-dehalogenation catalysts |

Optimization and Challenges

- Regioselectivity : Bromine in acetic acid minimizes para-substitution due to steric hindrance from adjacent chlorine atoms.

- Purification : Silica gel chromatography is avoided in industrial settings; instead, recrystallization from ethanol/water mixtures is preferred.

- Safety : Bromine handling requires corrosion-resistant reactors and strict temperature control to prevent over-bromination.

Applications and Derivatives

The compound serves as a precursor for agrochemicals (e.g., herbicides) via Ullmann coupling or Suzuki-Miyaura reactions. Derivatives include:

Chemical Reactions Analysis

Types of Reactions:

6-Bromo-2,4-dichloro-3-fluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.

Oxidation Products: Nitro derivatives are common products of oxidation reactions.

Reduction Products: Amines are typically formed from reduction reactions.

Scientific Research Applications

6-Bromo-2,4-dichloro-3-fluoroaniline has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor in the development of new drugs and therapeutic agents.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-dichloro-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can form strong interactions with biological molecules, influencing their function. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

This compound

Synthesized via bromination and nitration of 4-chloronitrobenzene in concentrated sulfuric acid, followed by ammonolysis .

Analogous Compounds

- 5-Bromo-3-chloro-2-fluoroaniline : Prepared via Friedel-Crafts halogenation or cross-coupling reactions .

- 2,4-Dichloro-3-fluoroaniline : Derived from direct fluorination of 2,4-dichloroaniline using HF or Selectfluor .

- 2,4-Dibromo-6-fluoroaniline : Synthesized by bromination of 6-fluoroaniline with excess Br₂ in acetic acid .

Research Findings and Trends

- Antimicrobial Activity : Halogenated anilines like 6-bromo-3-chloro-2,4-difluoroaniline exhibit promising antibacterial properties, likely due to halogen-induced membrane disruption .

- Reactivity in Dye Chemistry : The electron-deficient aromatic ring of this compound facilitates nucleophilic displacement reactions, making it ideal for azo dye synthesis .

- Environmental Impact : Brominated analogs (e.g., 2,4-dibromo-6-fluoroaniline) are under scrutiny for bioaccumulation risks, driving research into greener alternatives .

Biological Activity

Overview

6-Bromo-2,4-dichloro-3-fluoroaniline (C₆H₃BrCl₂F) is a polyhalogenated aromatic compound notable for its unique halogen substitution pattern. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. The molecular weight of this compound is approximately 238.45 g/mol, and its structural characteristics contribute significantly to its reactivity and biological properties.

Chemical Structure and Properties

The compound's structure features:

- Bromine at the 6-position

- Chlorine at the 2- and 4-positions

- Fluorine at the 3-position

This arrangement enhances its chemical reactivity, making it a subject of interest in various biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃BrCl₂F |

| Molecular Weight | 238.45 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

- Antimicrobial Activity : Studies have shown that halogenated anilines can possess antimicrobial properties. The presence of multiple halogens may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic pathways.

- Pharmacological Properties : The compound has been investigated for its potential as a drug precursor, particularly in the synthesis of pharmaceuticals targeting pain receptors such as P2X3 receptors. Modifications to the aniline structure have shown varying degrees of antagonistic activity against these receptors, indicating a potential role in pain management therapies .

- Toxicity Profile : While exhibiting biological activity, this compound is also classified as an acute toxic irritant. Safety data sheets emphasize caution due to its potential harmful effects on human health and the environment.

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Interaction with Receptors : The compound’s halogen substituents can influence its binding affinity to various biological targets, including ion channels and receptors involved in nociception.

- Chemical Reactivity : The ability to undergo substitution reactions allows it to form derivatives that may enhance or modify its biological activity.

Study on Pain Receptor Antagonism

A study focused on the structure-activity relationship (SAR) of halogenated anilines demonstrated that modifications in halogen positioning significantly impact the antagonistic activity against P2X3 receptors. For instance, derivatives with specific substitutions showed up to a five-fold increase in activity compared to non-halogenated analogs .

Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of various halogenated anilines was assessed against common pathogens. Results indicated that compounds similar to this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Q & A

How can researchers optimize the synthesis of 6-Bromo-2,4-dichloro-3-fluoroaniline to address regioselectivity and side reactions?

Answer:

Synthesis optimization requires careful selection of halogenation agents and reaction conditions. For bromination, methods using HBr-H₂O₂ or Br₂-H₂O₂ as brominating agents are effective, as demonstrated in analogous compounds like 6-bromo-2,4-dinitroaniline . Key considerations include:

- Molar ratios : Optimal ratios (e.g., 1:1.2:2 for substrate:HBr:H₂O₂) minimize side products.

- Catalysts : Phase-transfer catalysts (e.g., dodecyl sulfonic acid sodium salt) improve reaction efficiency .

- Temperature control : Maintaining 80–90°C ensures regioselectivity while avoiding decomposition.

Advanced researchers should also explore computational modeling to predict substituent directing effects and optimize reaction pathways.

What spectroscopic and crystallographic techniques are most effective for characterizing polyhalogenated anilines like this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., Br/Cl clusters) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving positional ambiguities caused by halogen proximity . Challenges include crystal growth due to low solubility; co-crystallization with stabilizing agents may help.

How do electron-withdrawing substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Answer:

The -Br, -Cl, and -F groups deactivate the ring via electron withdrawal, directing NAS to specific positions:

- Meta-directing effects : Fluorine’s strong -I effect dominates, directing nucleophiles to the meta position relative to itself.

- Steric hindrance : Bulky substituents (e.g., -Br at C6) may limit accessibility to reactive sites.

Advanced studies should employ Hammett constants to quantify substituent effects and DFT calculations to map transition states.

What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact .

- Storage : Store in airtight containers at 0–6°C to prevent degradation or moisture absorption .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.

How can this compound derivatives be evaluated for biological activity?

Answer:

- Antimicrobial Assays : Follow protocols from analogous bromo-chloro compounds, such as agar diffusion tests against Staphylococcus aureus and E. coli .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing -F with -CF₃) and compare bioactivity.

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines to assess therapeutic windows.

What computational tools can predict the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Software like Gaussian or ORCA calculates frontier molecular orbitals (HOMO/LUMO), predicting reactivity and charge distribution .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility for biological applications.

- QSPR Models : Relate substituent electronegativity to reaction rates in NAS or coupling reactions.

What challenges arise in crystallizing this compound, and how can they be resolved?

Answer:

- Low Solubility : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Disorder in Halogen Positions : High-resolution data (e.g., synchrotron X-ray) and SHELXL refinement improve positional accuracy .

- Twinned Crystals : Test multiple crystallization conditions (e.g., varying temperature gradients) to obtain single crystals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.